HMR 1556

IKs channel pharmacology Class III antiarrhythmic agents Canine cardiac electrophysiology

HMR 1556 is the definitive IKs blocker for native cardiomyocyte studies where unambiguous attribution of effects to IKs is required. With ~170-fold greater potency than chromanol 293B (IC50 10.5 nM vs. 1.8 μM) and >3,200-fold Ito/IKs selectivity, it delivers robust IKs blockade at low nanomolar concentrations without confounding Ito inhibition. Essential for LQT1 modeling (94% Torsades de Pointes induction with isoproterenol challenge), KCNQ1 gain-of-function mutation studies, and β-adrenergic–IKs interplay investigations. Select HMR 1556 when experimental conclusions depend on clean, interpretable IKs pharmacology.

Molecular Formula C17H24F3NO5S
Molecular Weight 411.4 g/mol
CAS No. 223749-45-9
Cat. No. B1673320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMR 1556
CAS223749-45-9
Synonyms(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide
chromanol HMR1556
HMR 1556
Molecular FormulaC17H24F3NO5S
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C
InChIInChI=1S/C17H24F3NO5S/c1-16(2)15(22)14(21(3)27(4,23)24)12-10-11(6-7-13(12)26-16)25-9-5-8-17(18,19)20/h6-7,10,14-15,22H,5,8-9H2,1-4H3/t14-,15+/m0/s1
InChIKeySRZRLJWUQFIZRH-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HMR 1556: Chromanol-Derived Selective IKs Blocker for Cardiac Electrophysiology Research


HMR 1556 [(3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide] is a chromanol derivative developed as a selective blocker of the slowly activating delayed rectifier potassium current (IKs), which is mediated by heteromeric KCNQ1-KCNE1 (KvLQT1-MinK) voltage-gated potassium channels [1]. As a class III antiarrhythmic pharmacological tool compound, HMR 1556 selectively inhibits IKs with minimal off-target activity against rapidly activating delayed rectifier (IKr), inward rectifier (IK1), transient outward (Ito), and L-type calcium (ICa,L) currents at therapeutic concentrations [2]. The compound serves as a valuable experimental agent for elucidating the physiological and pathophysiological roles of IKs in cardiac repolarization and for modeling long QT syndrome type 1 (LQT1) in preclinical studies [3].

Why HMR 1556 Cannot Be Substituted by Other Chromanol IKs Blockers


Chromanol IKs blockers are not functionally interchangeable despite sharing a common chemical scaffold. Chromanol 293B, the prototypical IKs blocker in this class, exhibits substantial off-target inhibition of the transient outward potassium current (Ito) with an IC50 of 38 μM, a property that significantly confounds experimental interpretation in native cardiac myocyte preparations [1]. This cross-reactivity introduces a confounding variable that cannot be corrected through simple dose adjustment, as the concentration required for robust IKs blockade overlaps with concentrations that meaningfully affect Ito [2]. Consequently, experiments employing chromanol 293B may yield ambiguous or misleading conclusions regarding the specific contribution of IKs to cardiac repolarization. The quantitative selectivity profiles presented below establish the specific circumstances under which HMR 1556 provides scientifically meaningful advantages over chromanol 293B and other alternative IKs modulators [3].

HMR 1556: Quantitative Selectivity and Potency Differentiation Evidence Guide


HMR 1556 Exhibits ~170-Fold Greater IKs Potency Versus Chromanol 293B in Canine Ventricular Myocytes

In canine left ventricular myocytes, HMR 1556 demonstrated an IC50 of 10.5 nM for IKs inhibition, compared with chromanol 293B's IC50 of 1.8 μM under identical experimental conditions [1]. This represents an approximately 170-fold enhancement in potency. Both compounds were evaluated in the same study using whole-cell patch-clamp techniques, providing a direct head-to-head comparison that eliminates inter-laboratory or methodological variability as confounding factors.

IKs channel pharmacology Class III antiarrhythmic agents Canine cardiac electrophysiology

HMR 1556 Demonstrates ~62-Fold Greater IKs Potency Versus Chromanol 293B in Guinea Pig Ventricular Myocytes

In guinea pig left ventricular myocytes, HMR 1556 inhibited IKs with an IC50 of 34 nM, whereas chromanol 293B exhibited an IC50 of 2.1 μM [1]. This approximately 62-fold difference in potency has been independently confirmed across multiple studies and vendor technical validations, establishing a consistent species-spanning potency advantage for HMR 1556.

IKs channel pharmacology Guinea pig cardiac model Potency cross-validation

HMR 1556 Exhibits Superior IKs Selectivity: Ito Off-Target IC50 Ratio of ~3230-Fold Versus ~21-Fold for Chromanol 293B

In canine left ventricular myocytes, HMR 1556 inhibited the transient outward potassium current (Ito) only at relatively high concentrations, with an IC50 of 33.9 μM [1]. The ratio of Ito IC50 to IKs IC50 is approximately 3,230-fold (33,900 nM / 10.5 nM). In contrast, chromanol 293B exhibits an Ito IC50 of 38 μM with an IKs IC50 of 1.8 μM, yielding an Ito/IKs selectivity ratio of only approximately 21-fold. This ~154-fold improvement in selectivity ratio means that at a concentration producing 90% IKs inhibition (~3× IC50 = 31.5 nM), HMR 1556 inhibits <0.1% of Ito, whereas at an equipotent IKs-blocking concentration of chromanol 293B (~5.4 μM), approximately 12% of Ito is concurrently inhibited [2].

IKs selectivity profiling Off-target current analysis Ito current confounding

HMR 1556 Is Inefficient Against IKr, IK1, Ito, and ICa,L at IKs-Saturating Concentrations in Guinea Pig Myocytes

In guinea pig ventricular myocytes, HMR 1556 was evaluated against a panel of cardiac ion currents. At concentrations sufficient to achieve near-complete IKs blockade, the compound was inefficient against L-type calcium channels (ICa,L), rapidly activating delayed rectifier current (IKr), and inward rectifier current (IK1) . In rat ventricular myocytes, HMR 1556 also did not significantly affect transient outward current (Ito) or sustained outward current (Isus) . For reference, in canine myocytes where quantitative IC50 values were determined, HMR 1556 inhibited ICa,L with an IC50 of 27.5 μM (~2,620-fold less potent than IKs), and IKr with an IC50 of 12.6 μM (~1,200-fold less potent than IKs), while IK1 was unaffected [1].

Cardiac ion channel selectivity IKr safety margin Repolarization reserve

HMR 1556 Does Not Inhibit IKr (hERG) at Concentrations up to 10 μM in Heterologous Expression Systems

In hKCNE1-transfected Xenopus oocytes, HMR 1556 inhibited IKs with an IC50 of 120 nM while demonstrating little or no inhibition of hERG (IKr), Kv1.3 (KCNA3), Kv1.5 (KCNA5), Kir2.1 (KCNJ2), or HCN2 (BCNG2) currents in respective oocyte transfectants at concentrations up to 10 μM . This heterologous expression profiling provides orthogonal confirmation of the selectivity observed in native myocyte preparations and specifically establishes the hERG safety margin, which is critical for interpreting studies where IKr modulation would represent a significant confounding variable.

hERG safety pharmacology IKr off-target risk Heterologous expression profiling

HMR 1556 Enables Selective Pharmacological Correction of Gain-of-Function KCNQ1 Mutations in Atrial Fibrillation Models

In a heterologous expression system, the familial atrial fibrillation-associated mutation KCNQ1-S140G coexpressed with KCNE1 generated currents (S140G-IKs) that exhibited significantly greater sensitivity to HMR 1556 than wild-type IKs [1]. A low concentration of HMR 1556, which had little effect on WT-IKs but was capable of inhibiting the mutant channel, reduced both instantaneous and steady-state heteromeric currents (HET-IKs) to levels not significantly different from WT-IKs and attenuated use-dependent accumulation of the current. In cultured adult rabbit left atrial myocytes, HMR 1556 mitigated S140G-IKs-induced action potential duration shortening without altering APD in cells expressing WT-IKs [1]. Similar enhanced sensitivity was observed for another gain-of-function mutation, KCNQ1-V141M [1].

Genotype-specific pharmacology KCNQ1 gain-of-function mutations Atrial fibrillation precision therapy

Optimal Scientific Applications for HMR 1556 Based on Quantitative Differentiation Evidence


Isolating IKs Contribution to Cardiac Repolarization in Native Myocyte Preparations

HMR 1556 is the preferred IKs blocker for native cardiomyocyte studies where unambiguous attribution of observed effects to IKs is required. The ~170-fold potency advantage over chromanol 293B (IC50 10.5 nM vs. 1.8 μM in canine myocytes) and the >3,200-fold Ito/IKs selectivity ratio (compared to ~21-fold for chromanol 293B) enable robust IKs blockade at low nanomolar concentrations without concurrent Ito inhibition [1]. Researchers studying the relative contributions of IKr, IKs, IK1, and Ito to action potential repolarization should select HMR 1556 over chromanol 293B to avoid the confounding variable of Ito inhibition that complicates data interpretation with the legacy chromanol compound [2].

Establishing LQT1 Syndrome Models for Arrhythmia and Torsades de Pointes Research

HMR 1556 infusion (0.025–0.050 mg/kg/min) reliably mimics long-QT1 syndrome in anesthetized canine models, with isoproterenol challenge triggering Torsades de Pointes in 94% of animals [1]. The compound's selective IKs blockade without significant IKr inhibition makes it particularly suitable for LQT1 modeling, as it recapitulates the specific channelopathy without introducing the mixed-channel effects that would confound mechanistic studies of IKs-specific repolarization impairment [2]. Conscious dog studies demonstrate dose-dependent QT prolongation (3, 10, or 30 mg/kg PO) with broad-based T waves, providing a translational platform for evaluating therapeutic interventions in LQT1 [3].

Genotype-Specific Pharmacological Studies of KCNQ1 Gain-of-Function Mutations

HMR 1556 uniquely enables genotype-specific pharmacological targeting of gain-of-function KCNQ1 mutations (e.g., S140G, V141M) associated with familial atrial fibrillation [1]. At low concentrations that minimally affect wild-type IKs, HMR 1556 selectively inhibits mutant channels and corrects APD shortening induced by mutant channel expression. This differential sensitivity profile, which has not been demonstrated for chromanol 293B or other IKs blockers, positions HMR 1556 as an essential tool for proof-of-concept studies exploring precision antiarrhythmic strategies. Procurement should be prioritized for laboratories investigating KCNQ1 channelopathies or developing mutation-specific therapeutic approaches [1].

Investigating β-Adrenergic Modulation of IKs and Repolarization Reserve

HMR 1556 is the appropriate tool for studies examining the interplay between β-adrenergic stimulation and IKs function. In isolated ventricular myocytes under baseline conditions, IKs block by HMR 1556 does not significantly prolong APD, whereas during β-adrenergic stimulation (isoproterenol), HMR 1556 importantly reverses APD shortening by blocking the increased and accelerated IKs activation [1]. In perfused rabbit hearts, HMR 1556 (10 and 100 nM) reversed isoproterenol-induced MAPD90 shortening (5 ± 1 ms at CL 200 ms; 11 ± 4 ms at CL 500 ms) in a rate-independent manner [2]. This specific pharmacological profile enables precise dissection of IKs contributions to repolarization reserve without the confounding IKr inhibition that would alter the repolarization substrate independently of β-adrenergic tone [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for HMR 1556

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.